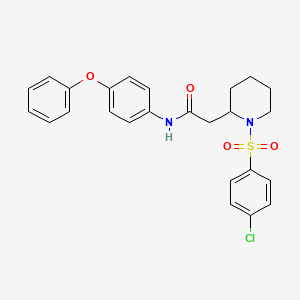

![molecular formula C14H18N2O3 B2646162 N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide CAS No. 1902907-64-5](/img/structure/B2646162.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

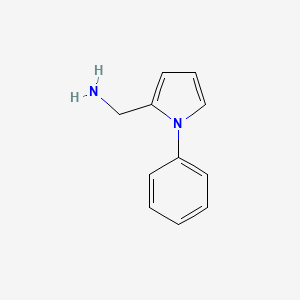

The compound “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3, and a dioxin derivative . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). Nicotinamide plays a crucial role in the production of energy in cells and the regulation of cellular processes .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a dioxin ring attached to a nicotinamide molecule . The exact structure would depend on the specific locations of these attachments.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Nicotinamide is a white, crystalline powder that is soluble in water . Dioxins are generally insoluble in water and have low volatility .Aplicaciones Científicas De Investigación

1. Oncology Research

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is related to nicotinamide, a compound evaluated for reducing hypoxia and enhancing the response of tumors to irradiation. Studies show nicotinamide can reduce acute hypoxia in tumors, potentially improving outcomes in radiation therapy (Chaplin, Horsman, & Trotter, 1990).

2. Biological Process Inhibition

Research into nicotinamide derivatives has revealed their potential as inhibitors of various biological processes. For instance, structural modifications in nicotinamides can lead to activities like antimicrobial effects or biological process inhibition (Burnett, Johnston, & Green, 2015).

3. Neuroprotection

Nicotinamide derivatives have been investigated for their neuroprotective properties. For example, a study on YM-244769, a nicotinamide-related compound, showed its potential in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

4. Structural Analysis for Pharmaceutical Applications

Nicotinamide derivatives have been structurally characterized for pharmaceutical applications. Studies have explored their molecular structures and potential applications in drugs through techniques like X-ray crystallography and computational analysis (Kaya et al., 2014).

5. Metabolic Enzyme Interaction

Research into human liver nicotinamide N-methyltransferase, an enzyme that interacts with nicotinamide, sheds light on the metabolic processes involving nicotinamide derivatives. This enzyme's activity varies among individuals, influencing the metabolism of related compounds (Rini et al., 1990).

Safety and Hazards

The safety and hazards of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” would depend on its specific properties. Nicotinamide is generally considered safe at recommended doses, but can cause side effects at high doses . Dioxins are highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and also cause cancer .

Direcciones Futuras

The future research directions for “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” could involve exploring its potential biological activities, given the known roles of nicotinamide in cellular processes . Additionally, understanding the potential toxicity of the dioxin component would be important .

Propiedades

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-2,5,9,11-13H,3-4,6-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWKVAQIBZEICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CN=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2646081.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2646083.png)

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2646095.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2646099.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2646100.png)